Dodecyl chloroacetate

Description

Contextualizing Dodecyl Chloroacetate (B1199739) within Contemporary Chemical Science

Dodecyl chloroacetate, a chloroacetic acid ester, is a notable compound in organic synthesis, primarily functioning as a versatile chemical intermediate. chemicalbook.comchemicalbook.com Its structure, featuring a reactive C-Cl bond and an ester group, makes it a valuable building block for producing more complex molecules. A primary application is in the synthesis of specialized surfactants. chemicalbook.com For instance, it serves as an intermediate in the production of Sodium Lauryl Sulfoacetate, a mild surfactant used in personal care products for its gentle cleansing and foaming properties. chemicalbook.com

The compound's utility extends to the creation of other functional molecules, such as dodecyl (N,N-dimethylamino)acetate, through nucleophilic substitution reactions where the chlorine atom is displaced. The reactivity of its chloroacetyl group is a key feature, allowing for its use in various alkylating reactions. In the broader context of organic chemistry, chloroacetate esters like the dodecyl variant are employed in fundamental reactions such as the Claisen condensation to create new carbon-carbon bonds under specific conditions. nih.gov

Evolution of Research Perspectives on Chloroacetate Esters

The study of chloroacetate esters is built upon foundational 19th-century chemistry. The parent compound, chloroacetic acid, was first prepared in an impure form by French chemist Félix LeBlanc in 1843. metoree.comwikipedia.org This was followed by its isolation in a pure form in 1857 by German chemist Reinhold Hoffmann and, independently in the same year, by French chemist Charles Adolphe Wurtz through a different synthetic route. metoree.comwikipedia.org The ability to synthesize esters from such acids was significantly advanced by the work of Emil Fischer and Arthur Speier in 1895, who detailed the acid-catalyzed reaction between a carboxylic acid and an alcohol, a process now known as Fischer-Speier esterification. wikipedia.orgpsiberg.com123helpme.commdpi.com This method established a reliable pathway for producing a wide range of esters.

In recent decades, research has shifted towards leveraging the unique properties of chloroacetate esters in advanced applications. In polymer science, vinyl chloroacetate has become a key monomer in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This allows for the synthesis of well-defined block copolymers. A significant advantage is the differential hydrolysis rate between chloroacetate and other esters; the chloroacetate group can be selectively cleaved under mild conditions, enabling the creation of complex polymer architectures like poly(vinyl alcohol) (PVA) molecular bottlebrushes.

Furthermore, modern synthetic methods continue to be developed for chloroacetate esters themselves, focusing on efficiency and green chemistry principles. Research has explored novel catalytic systems, such as lanthanum dodecyl sulfate (B86663), to improve the yield and environmental footprint of the esterification process. researchgate.netscielo.br

Interdisciplinary Relevance of this compound Studies

The applications and study of this compound and related esters are not confined to traditional organic chemistry but extend into several scientific disciplines.

Materials Science: In polymer chemistry, the use of chloroacetate monomers is crucial for designing advanced polymers with specific architectures and functionalities. For example, poly(vinyl chloroacetate) is a precursor to poly(vinyl alcohol) bottlebrushes, which have been studied for their ability to inhibit ice recrystallization. This has potential applications in cryopreservation and the food industry.

Biomedical and Biochemical Research: this compound serves as a starting material for the synthesis of lysosomotropic detergents, which have been investigated for their antifungal properties. tdx.cat The ester linkage in these synthesized molecules can be designed to be metabolically labile, offering advantages for creating agents that can be deactivated by cellular enzymes. Separately, the enzyme chloroacetate esterase, which specifically hydrolyzes chloroacetyl esters, is a subject of study in histochemistry for identifying specific cell types like mast cells.

Surfactant and Colloid Science: As an intermediate for surfactants like Sodium Lauryl Sulfoacetate, this compound is relevant to the field of surface and colloid science. chemicalbook.com Studies on the synthesis and properties of such surfactants contribute to the understanding of micelle formation, surface tension, and other physicochemical phenomena that are critical in industries ranging from detergents to pharmaceuticals.

Chemical Properties of this compound

Data sourced from multiple chemical databases. nih.gov

Table of Mentioned Chemical Compounds

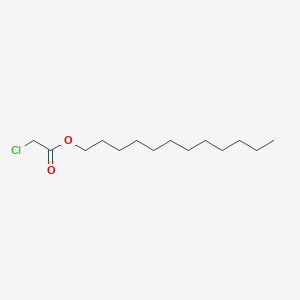

Structure

2D Structure

3D Structure

Properties

CAS No. |

6316-04-7 |

|---|---|

Molecular Formula |

C14H27ClO2 |

Molecular Weight |

262.81 g/mol |

IUPAC Name |

dodecyl 2-chloroacetate |

InChI |

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13H2,1H3 |

InChI Key |

JPPYCWJDINILKY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCl |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCl |

Other CAS No. |

6316-04-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Dodecyl Chloroacetate

Direct Esterification Approaches for Dodecyl Chloroacetate (B1199739) Synthesis

Direct esterification represents a primary and widely studied method for synthesizing esters. This approach involves the reaction of a carboxylic acid with an alcohol, typically in the presence of a catalyst to accelerate the reaction rate and improve the yield.

Esterification of Chloroacetic Acid with Dodecanol (B89629)

The synthesis of dodecyl chloroacetate can be achieved through the direct esterification of chloroacetic acid with dodecanol (also known as lauryl alcohol). nih.gov This reaction is a reversible process where chloroacetic acid and dodecanol react to form this compound and water. zsmu.edu.uagoogle.com To favor the formation of the ester product, the equilibrium of the reaction must be shifted to the right. This is typically accomplished by continuously removing the water produced during the reaction, often through azeotropic distillation with a water-carrying agent like cyclohexane (B81311). scielo.brresearchgate.net

The reaction is generally heated to reflux to achieve a reasonable reaction rate. scielo.br While the reaction can proceed without a catalyst, the conversion rates are often low. scielo.br The use of an acid catalyst is standard practice to achieve high yields in an industrially viable timeframe. zsmu.edu.ua Esters of chloroacetic acid are valuable intermediates in organic synthesis due to the high reactivity of the C-Cl bond, making them useful alkylating agents. zsmu.edu.uaresearchgate.net

Catalytic Systems in Esterification of this compound

Various catalytic systems have been developed to enhance the efficiency of esterification reactions. Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) have been employed. zsmu.edu.uagoogle.com However, these catalysts can be highly corrosive and present challenges in terms of separation and environmental disposal. google.com This has led to research into alternative, more benign, and efficient catalytic systems.

Lanthanum dodecyl sulfate (B86663) (LDDS) has emerged as a highly effective and water-tolerant Lewis acid catalyst for esterification. scielo.br While research has specifically detailed its use in the synthesis of isopropyl chloroacetate from chloroacetic acid and isopropanol (B130326), the principles are directly applicable to the synthesis of this compound. scielo.brresearchgate.netosti.gov LDDS demonstrates high catalytic activity, comparable to that of strong Brønsted acids. scielo.brresearchgate.net

Studies on the synthesis of isopropyl chloroacetate have shown that the conversion rate increases significantly with the amount of LDDS catalyst used. scielo.br In the absence of a catalyst, the conversion may be around 50%, but with an optimal amount of LDDS, conversions can reach as high as 98.3%. scielo.br The optimal conditions identified in related syntheses include a 1.2:1 molar ratio of alcohol to chloroacetic acid, 1.0% (molar percent of chloroacetic acid) of the LDDS catalyst, and a reaction time of 2.5 hours at reflux temperature with cyclohexane as a water-entraining agent. scielo.brosti.gov

Effect of LDDS Catalyst Amount on Esterification Conversion Data based on the synthesis of isopropyl chloroacetate, analogous to this compound synthesis. scielo.br

| Catalyst Amount (% molar of chloroacetic acid) | Esterification Conversion (%) |

| 0.0 | 50.0 |

| 0.25 | 85.0 |

| 0.5 | 92.5 |

| 1.0 | 98.3 |

The use of catalysts like Lanthanum Dodecyl Sulfate (LDDS) aligns with the principles of green chemistry, which advocate for the development of environmentally friendly chemical processes. rsc.orgscispace.com Green chemistry emphasizes maximizing atom economy, minimizing waste, and avoiding the use of hazardous substances. sphinxsai.com

The LDDS-catalyzed synthesis of chloroacetate esters is considered an environmentally benign method that can result in high esterification yields. scielo.brresearchgate.net This approach offers several advantages over traditional methods that use corrosive mineral acids:

High Efficiency: The catalyst provides high conversion rates, maximizing the transformation of reactants into the desired product and reducing waste. scielo.br

Reduced Corrosion: It avoids the use of highly corrosive acids like H₂SO₄, simplifying reactor design and reducing safety concerns. google.com

Environmental Benignity: The catalytic process is considered more environmentally friendly, potentially meeting the standards of green chemistry. researchgate.net

Alternative Synthetic Routes to this compound

Beyond direct esterification, other synthetic pathways can be employed to produce this compound, often utilizing more reactive starting materials to achieve faster and more complete reactions.

Reaction of Dodecanol with Chloroacetyl Chloride

An alternative and highly effective method for preparing this compound is the reaction of dodecanol with chloroacetyl chloride. researchgate.net Acyl chlorides, such as chloroacetyl chloride, are significantly more reactive than their corresponding carboxylic acids.

This reaction is typically rapid and proceeds to completion, often at lower temperatures than direct esterification. The reaction produces this compound and hydrogen chloride (HCl) gas as a byproduct. To neutralize the corrosive HCl gas and drive the reaction forward, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added to the reaction mixture. This method generally results in very high yields of the final ester product.

Reaction Kinetics and Process Optimization in this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of chloroacetic acid with dodecanol. This reaction, like other Fischer esterification processes, is a reversible reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com The efficiency of this process is governed by reaction kinetics and can be significantly enhanced through the strategic optimization of various process parameters.

Influence of Reaction Parameters on Conversion and Yield

Molar Ratio of Reactants: In esterification reactions, employing an excess of one reactant can shift the equilibrium towards the formation of the product. For the synthesis of similar chloroacetate esters, such as isopropyl chloroacetate and ethyl chloroacetate, a slight excess of the alcohol is often utilized. For instance, a molar ratio of 1.2:1 of isopropanol to chloroacetic acid has been shown to be effective. scielo.br This suggests that for the synthesis of this compound, a similar slight excess of dodecanol may be beneficial for maximizing the conversion of chloroacetic acid.

Catalyst Concentration: The concentration of the acid catalyst plays a pivotal role in the reaction rate. For the synthesis of isopropyl chloroacetate, a catalyst concentration of 1.0% (molar percent of chloroacetic acid) was found to be optimal, leading to a high conversion of 98.3%. scielo.br Similarly, in the synthesis of ethyl chloroacetate using sodium dodecyl sulfate as a catalyst, a 1.0% catalyst concentration also yielded high esterification rates. rsc.org These findings suggest that a catalyst concentration in this range would likely be effective for the synthesis of this compound.

Reaction Temperature and Time: The reaction temperature directly influences the rate of esterification. Generally, higher temperatures lead to faster reaction rates. However, an excessively high temperature can lead to side reactions or decomposition of the product. For the synthesis of isopropyl chloroacetate, a reflux temperature was employed, and a reaction time of 2.5 hours was sufficient to achieve high conversion. scielo.br The optimal temperature for the synthesis of this compound would need to be determined experimentally, balancing the need for a reasonable reaction rate with the stability of the reactants and products.

The following table, derived from studies on analogous chloroacetate esters, illustrates the impact of various reaction parameters on conversion and yield.

| Ester | Alcohol to Acid Molar Ratio | Catalyst Concentration (mol%) | Reaction Time (h) | Water-Carrying Agent | Temperature | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Isopropyl Chloroacetate | 1.2:1 | 1.0 | 2.5 | Cyclohexane | Reflux | 98.3 | scielo.br |

| Ethyl Chloroacetate | 1.2:1 | 1.0 | 2.5 | Cyclohexane | Reflux | 97.1 | rsc.org |

| Butyl Monochloroacetate | N/A | N/A | N/A | N/A | 100-120°C | N/A | zsmu.edu.ua |

Role of Water-Carrying Agents in Esterification

In the synthesis of chloroacetate esters, various organic solvents have been investigated for their efficacy as water-carrying agents. For the synthesis of isopropyl chloroacetate, cyclohexane was found to be the optimal water-carrying agent when compared to benzene (B151609) and toluene (B28343), resulting in a significantly higher esterification conversion of 98.3% compared to 63.8% in the absence of an entrainer. scielo.br The use of toluene as a water-carrying agent is also a common practice in esterification reactions and could be effectively employed in the synthesis of this compound to azeotropically remove water and any potential hydrogen chloride byproduct. researchgate.net

The choice of the water-carrying agent can influence the reaction by creating a three-phase system which may accelerate the reaction rate. scielo.br The selection of an appropriate agent is crucial for optimizing the synthesis of this compound.

Catalyst Recycle and Sustainability Considerations

The use of a recyclable catalyst is a key principle of green chemistry, aiming to reduce waste and improve the economic viability of a chemical process. In the context of this compound synthesis, the choice of catalyst has significant implications for sustainability.

While traditional mineral acids like sulfuric acid are effective catalysts for esterification, their separation from the reaction mixture can be challenging and can lead to corrosive waste streams. zsmu.edu.ua p-Toluenesulfonic acid (PTSA) is a solid, non-corrosive, and strong organic acid that serves as an effective and more environmentally benign alternative. preprints.org PTSA has been successfully used in various esterification reactions. researchgate.neteurekaselect.com

The recovery and reuse of the catalyst are important considerations. For instance, in the synthesis of isopropyl chloroacetate using lanthanum dodecyl sulfate as a catalyst, the catalyst could be recovered by filtration after cooling the reaction mixture and was reusable for multiple cycles, although with a slight decrease in activity. scielo.br While specific studies on the recycling of PTSA in this compound synthesis are not available, the solid nature of PTSA suggests that it could be recovered and reused, contributing to a more sustainable manufacturing process. The development of solid acid catalysts, such as PTSA supported on materials like UiO-66(Zr), is an active area of research aimed at improving catalyst recyclability in esterification reactions for applications like biodiesel production. rsc.org

Mechanistic Investigations of Dodecyl Chloroacetate Reactivity

Mechanistic Elucidation of Esterification Processes

The formation of dodecyl chloroacetate (B1199739) is achieved through the esterification of dodecyl alcohol with chloroacetic acid. This process can be catalyzed by either Brønsted or Lewis acids, each following a distinct mechanistic pathway.

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of dodecyl alcohol with chloroacetic acid, a classic example of the Fischer-Speier esterification, proceeds through a series of equilibrium steps. organic-chemistry.org The mechanism is initiated by the protonation of the carbonyl oxygen of chloroacetic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon.

A study on the esterification of monochloroacetic acid with butan-1-ol in the presence of sulfuric acid demonstrated that the reaction follows second-order kinetics. zsmu.edu.ua The activation energy for this reaction was determined to be 165 kJ/mol. zsmu.edu.ua It was also observed that an increase in temperature from 100 °C to 120 °C led to a significant increase in the reaction rate constant. zsmu.edu.ua Similar kinetic behavior would be expected for the esterification with dodecyl alcohol.

Lewis Acid Catalysis in Chloroacetate Ester Formation

Lewis acids provide an alternative and often milder method for catalyzing the esterification of chloroacetic acid with long-chain alcohols like dodecanol (B89629). Common Lewis acids for this purpose include salts of metals such as zinc, tin, and lanthanides. libretexts.org The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of chloroacetic acid. This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.

The subsequent steps are analogous to the acid-catalyzed mechanism, involving the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester. A key advantage of some Lewis acid catalysts is their tolerance to water, which can simplify the reaction setup as the stringent removal of water is not always necessary. scielo.br

For instance, lanthanum dodecyl sulfate (B86663) (LDDS) has been shown to be an effective and water-tolerant Lewis acid catalyst for the synthesis of isopropyl chloroacetate. scielo.br In this case, the esterification conversion reached 98.3% under reflux conditions. scielo.br Similarly, zinc methanesulfonate has been utilized as a catalyst for the esterification of chloroacetic acid with various alcohols, demonstrating good catalytic activity and reusability. libretexts.org The use of such catalysts for the synthesis of dodecyl chloroacetate would proceed through a similar mechanistic pathway, with the Lewis acid activating the chloroacetic acid towards nucleophilic attack by dodecanol. Kinetic models for heterogeneous Lewis acid-catalyzed esterifications, such as those using ion-exchange resins like Amberlyst-15, often employ Langmuir-Hinshelwood or Eley-Rideal models to describe the reaction rates. repositorioinstitucional.mxresearchgate.net

| Catalyst Type | Key Mechanistic Feature | Typical Catalysts | Reaction Conditions |

|---|---|---|---|

| Brønsted Acid | Protonation of the carbonyl oxygen. | H₂SO₄, p-TsOH | Reflux, water removal. |

| Lewis Acid | Coordination to the carbonyl oxygen. | Zn(OTf)₂, La(DS)₃, Amberlyst-15 | Often milder conditions, some are water-tolerant. |

Nucleophilic Substitution Reactions Involving this compound

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this compound susceptible to nucleophilic substitution reactions. This reactivity is a key feature of its chemical behavior.

Reactivity of the Alpha-Chlorine Atom

The chlorine atom in the α-position to the ester carbonyl group is activated towards nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom more electrophilic. Furthermore, the carbonyl group can stabilize the transition state of the substitution reaction. This enhanced reactivity allows for the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions. The reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Substitution with Various Nucleophiles

A range of nucleophiles can be employed to displace the α-chlorine atom of this compound, leading to a diverse array of functionalized products.

Amines : Primary and secondary amines readily react with this compound to form the corresponding glycine esters. For example, the reaction with piperidine (B6355638) would yield dodecyl 2-(piperidin-1-yl)acetate. The reaction kinetics of similar aminodechlorination reactions have been studied, often revealing second-order rate constants and a dependence on the nature of the amine and the solvent. researchgate.net

Alkoxides : Alkoxide nucleophiles, such as sodium methoxide or ethoxide, can displace the chloride to form α-alkoxy esters. For instance, reaction with sodium methoxide would produce dodecyl methoxyacetate.

Thiolates : Thiolate anions are excellent nucleophiles and react efficiently with this compound to form α-thioethers. The reaction with a thiolate, generated from a thiol and a base, would yield a dodecyl (alkylthio)acetate or (arylthio)acetate.

| Nucleophile | Example | Product Type |

|---|---|---|

| Amine | Piperidine | α-Amino ester |

| Alkoxide | Sodium Methoxide | α-Alkoxy ester |

| Thiolate | Sodium Thiophenoxide | α-Thioether ester |

Intramolecular and Intermolecular Rearrangements of Chloroacetate Esters

Under specific conditions, chloroacetate esters can undergo molecular rearrangements, leading to the formation of new structural isomers. These rearrangements can be either intramolecular or intermolecular in nature.

One of the most relevant intermolecular rearrangements for chloroacetate esters is the Claisen condensation . In this reaction, a strong base is used to deprotonate the α-carbon of the ester, forming an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the chloroacetate ester. libretexts.orglibretexts.orgwikipedia.org The subsequent loss of a chloride ion would lead to the formation of a β-keto ester. In the case of this compound, this would result in the formation of a 3-chloro-2-(chloromethyl)-3-oxopropanoate derivative.

Another important reaction involving the enolate of a chloroacetate ester is the Darzens condensation . In this reaction, the enolate of this compound, generated by a base, can react with a ketone or an aldehyde. rsc.org This is followed by an intramolecular SN2 reaction where the enolate oxygen displaces the chlorine atom, forming an epoxide ring. The product of this reaction is a glycidic ester (an α,β-epoxy ester). For example, the reaction of this compound with acetophenone in the presence of a base like sodium amide would yield dodecyl 3-methyl-3-phenylglycidate. rsc.org

While specific examples of intramolecular rearrangements of this compound itself are not extensively documented, the functional groups present allow for the possibility of such reactions under appropriate conditions. For instance, if the dodecyl chain contained a suitably positioned nucleophilic group, an intramolecular cyclization could occur via displacement of the α-chlorine atom.

A related rearrangement is the chloroacetate Claisen rearrangement , which has been utilized in continuous flow systems for the homologation of esters. researchgate.netnih.gov In this process, the dianion of chloroacetic acid is reacted with an ester to form an α-chloroketone. While this is not a direct rearrangement of this compound, it highlights the reactivity of the chloroacetate moiety in rearrangement-type reactions.

| Compound Name |

|---|

| This compound |

| Dodecyl alcohol |

| Chloroacetic acid |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Butan-1-ol |

| Lanthanum dodecyl sulfate |

| Isopropyl chloroacetate |

| Zinc methanesulfonate |

| Piperidine |

| Dodecyl 2-(piperidin-1-yl)acetate |

| Sodium methoxide |

| Dodecyl methoxyacetate |

| Sodium ethoxide |

| Sodium thiophenoxide |

| Dodecyl (phenylthio)acetate |

| Acetophenone |

| Sodium amide |

| Dodecyl 3-methyl-3-phenylglycidate |

Applications of Dodecyl Chloroacetate in Advanced Organic Synthesis

Precursor in the Synthesis of Ionic Liquids and Quaternary Ammonium (B1175870) Compounds

Dodecyl chloroacetate (B1199739) is an effective alkylating agent for the synthesis of various cationic compounds, particularly ionic liquids (ILs) and quaternary ammonium salts. The process typically involves the quaternization of a tertiary amine or a nitrogen-containing heterocycle, where the nitrogen atom displaces the chlorine on the α-carbon of the chloroacetate moiety.

Synthesis of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids are a prominent class of ILs known for their stability and tunable properties. The synthesis of 1-dodecyl-3-methylimidazolium (B1224283) salts can be achieved through the reaction of 1-methylimidazole (B24206) with a dodecylating agent. While alkyl bromides are commonly used, dodecyl chloroacetate can also serve this purpose in a classic quaternization reaction.

The reaction mechanism involves the nucleophilic attack of the N-3 nitrogen of the 1-methylimidazole ring on the methylene (B1212753) carbon attached to the chlorine atom in this compound. This results in the formation of the 1-(dodecyloxycarbonylmethyl)-3-methylimidazolium chloride cation. Subsequent anion exchange steps can be performed to introduce other anions, such as tetrafluoroborate (B81430) (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻), thereby tailoring the physicochemical properties of the final ionic liquid. For instance, an anion exchange with a salt like sodium tetrafluoroborate can be performed to replace the initial chloride anion. wisc.edupolimi.it The synthesis of similar long-chain imidazolium (B1220033) ILs, such as 1-dodecyl-3-methylimidazolium bromide, is typically carried out by reacting 1-methylimidazole with the corresponding alkyl bromide, often under heating for extended periods to ensure high conversion. polimi.it

| Reactants | Product Cation | Anion Exchange Salt (Example) | Final Product Example |

| This compound, 1-Methylimidazole | 1-(dodecyloxycarbonylmethyl)-3-methylimidazolium | Sodium tetrafluoroborate | 1-(dodecyloxycarbonylmethyl)-3-methylimidazolium tetrafluoroborate |

Synthesis of Pyridinium-Based Ionic Liquids

Similar to the synthesis of imidazolium ILs, this compound can be used to synthesize pyridinium-based ionic liquids. The quaternization of pyridine (B92270) with a long-chain alkyl halide is a standard method for producing these compounds. nih.govresearcher.life The reaction involves the nucleophilic nitrogen of the pyridine ring attacking the electrophilic carbon of the this compound, leading to the formation of a 1-(dodecyloxycarbonylmethyl)pyridinium chloride salt.

This initial product can then undergo anion metathesis to create a library of ionic liquids with varied properties. For example, reacting the pyridinium (B92312) chloride salt with salts like sodium tetrafluoroborate or potassium hexafluorophosphate (B91526) allows for the exchange of the chloride anion. researchgate.net The general procedure for synthesizing N-alkylpyridinium halides involves refluxing pyridine with an alkyl halide for an extended period, for example, 72 hours at 70°C. nih.gov This method is adaptable for use with this compound to produce ester-functionalized pyridinium ionic liquids. researchgate.net

| Reactants | Product Cation | Anion Exchange Salt (Example) | Final Product Example |

| This compound, Pyridine | 1-(dodecyloxycarbonylmethyl)pyridinium | Potassium hexafluorophosphate | 1-(dodecyloxycarbonylmethyl)pyridinium hexafluorophosphate |

Role in the Derivatization of Natural Products and Complex Molecules

The reactive nature of the C-Cl bond in this compound allows it to be used for the functionalization and derivatization of complex molecules, including natural products and polymers, by introducing a dodecyl ester chain.

Synthesis of Piperine (B192125) Derivatives via Chloroacetate Linkage

The synthesis of piperine derivatives through a chloroacetate linkage using this compound is not a commonly reported chemical transformation in the scientific literature. Research on piperine derivatization primarily focuses on modifications of the piperidine (B6355638) amide moiety or the synthesis of analogs by altering the dienone backbone. nih.govresearchgate.net Synthetic strategies often involve the hydrolysis of piperine to piperic acid, followed by re-amidation with different amines, or total synthesis routes like the Wittig-Horner reaction to build the piperine skeleton. google.com There is no readily available evidence to suggest that the nucleophilic sites on the piperine molecule are typically functionalized using alkyl chloroacetates to form an ester or ether linkage.

Functionalization of Polymeric Systems

This compound can potentially be used in the functionalization of polymeric systems through a "grafting from" approach. In this method, an initiator species is first immobilized on a surface or a polymer backbone, and new polymer chains are then grown from these initiation sites.

The chloroacetate group is a known initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. A surface or a pre-existing polymer with hydroxyl or amine groups could be reacted with a molecule like chloroacetyl chloride to create a chloroacetate-functionalized macroinitiator. While not specifically documented for this compound, this general principle suggests its potential utility. In such a scenario, the chloroacetate end of the molecule would act as the initiator site from which polymer chains could be grown. This "grafting from" method allows for the creation of polymer brushes on a surface, which can significantly alter the surface properties of the material. nih.gov

Applications in Polymer Chemistry and Materials Science

The bifunctional nature of this compound allows for its use in creating specialized polymers and materials. The dodecyl group imparts hydrophobicity and can influence material properties like solubility and thermal characteristics, while the chloroacetate moiety serves as a reactive site for further chemical modification.

Monomer in Controlled Polymerization Processes

While the chloroacetate group is not a polymerizable moiety in the conventional sense (lacking a double bond for radical polymerization), the broader class of chloroacetate compounds is relevant in the field of controlled polymerization. Specifically, the carbon-chlorine bond in α-chloroesters can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP). This allows for the growth of polymer chains from the molecule. However, in this context, the molecule functions as an initiator rather than a monomer.

Some patents list this compound as a component in photopolymerizable compositions, where it may be part of a photoinitiator system. google.comgoogle.com Despite these roles related to initiating polymerization, scientific literature does not describe this compound itself acting as a monomeric building block in controlled polymerization processes.

Synthesis of Functionalized Esters and Polymers

This compound serves as a key building block in the synthesis of functionalized molecules that can be used to create advanced polymers and materials. Its reactive chloro- group allows for the attachment of various functional moieties through nucleophilic substitution reactions.

A significant application is in the synthesis of functionalized ionic liquids. For example, this compound is reacted with imidazole (B134444) or 1-methylimidazole to produce long-chain imidazolium-based ionic liquids. sci-hub.semdpi.com These compounds are a class of molten salts with tunable properties used in materials science.

Furthermore, this compound is used as a precursor to create more complex, polymerizable monomers. In one pathway, it is reacted with other chemical agents to synthesize monomers that are later incorporated into hydrolyzable cationic polymers. google.com These resulting polymers have applications in developing low-fouling marine coatings, as they can be designed to have antimicrobial properties and controlled hydrolysis rates. google.com

Table 1: Examples of Functional Molecules Synthesized from this compound This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Reagent | Resulting Functional Molecule | Application Area | Reference(s) |

|---|---|---|---|---|

| This compound | Imidazole | 1-(dodecyloxycarbonylmethyl)imidazolium chloride | Ionic Liquids, Materials Science | sci-hub.se |

| This compound | 1-Methylimidazole | 1-(dodecyloxycarbonylmethyl)-3-methylimidazolium chloride | Ionic Liquids, Antibacterials | mdpi.com |

Industrial and Agricultural Applications of this compound Derivatives

The derivatives of this compound find utility in both industrial and agricultural sectors, primarily due to the surface-active and bioactive properties that can be engineered into the final products.

Precursors for Agrochemicals

This compound is a precursor for the synthesis of novel agrochemical compounds that exhibit plant growth-regulating and protective properties. A notable example is the synthesis of the ester-functionalized long-chain pyridinium salt, 1-(2-(dodecyloxy)-2-oxoethyl)pyridin-1-ium chloride. bioorganica.com.ua This compound is created through the reaction of this compound with pyridine. bioorganica.com.ua

Research has demonstrated that this pyridinium salt derivative possesses a combination of beneficial properties for agricultural use:

Growth-Promoting Effects : When applied to wheat seeds, it was found to increase germination rates and positively influence the morpho-physiological traits of the seedlings, including shoot and root length. bioorganica.com.ua

Antifungal Activity : The compound also exhibits antifungal properties, which can help protect plants from pathogens. bioorganica.com.ua

Biodegradability : Its potential for biodegradability makes it an attractive option from an environmental perspective. bioorganica.com.ua

This combination of growth promotion and antimicrobial activity makes such derivatives promising candidates for the development of new, effective agrochemical products. bioorganica.com.ua Quaternary ammonium salts, the class of compounds to which this derivative belongs, are known to be used as biocides, fungicides, and herbicides. ias.ac.in

Intermediate in the Production of Surfactants

One of the most significant industrial applications of this compound is its role as a versatile intermediate in the synthesis of a wide range of surfactants. ias.ac.innih.govresearchgate.netresearchgate.netbu.edu.egresearchgate.net The molecule's amphiphilic potential, with its C12 lipophilic tail and a reactive site for introducing a hydrophilic head, makes it an ideal starting material.

The primary mechanism involves the quaternization of a tertiary amine with this compound, a classic nucleophilic substitution reaction where the nitrogen atom displaces the chloride ion. ias.ac.in This process is used to produce several classes of surfactants:

Quaternary Ammonium Surfactants (Quats) : The reaction of this compound with trimethylamine (B31210) yields N-(dodecyloxycarboxymethyl)-N,N,N-trimethyl ammonium chloride, a cationic surfactant. ias.ac.in These "quat" compounds are widely used as disinfectants, biocides, and antistatic agents. alfa-chemistry.com

Gemini Surfactants : this compound can be reacted with diamines, such as N,N,N′,N′-tetramethylethylenediamine, to synthesize dimeric or "gemini" surfactants. bu.edu.eg These surfactants consist of two amphiphilic moieties connected by a spacer and are known for their high surface activity and efficiency. nih.govresearchgate.net

Betaine Surfactants : It is also a precursor for zwitterionic (amphoteric) surfactants. For instance, its reaction with trimethylamine can be controlled to form dodecyl betainate, which has applications in pharmaceutical and personal care formulations. google.com

Functionalized Surfactants : Other nitrogen-containing compounds, like pyridine and imidazole derivatives, are reacted with this compound to produce specialized cationic surfactants, such as pyridinium bioorganica.com.ua and imidazolium sci-hub.seresearchgate.net salts, which have applications as antimicrobials and corrosion inhibitors. researchgate.net

Table 2: Surfactants Derived from this compound This table is interactive. Users can sort columns by clicking on the headers.

| Surfactant Class | Reactant | Example Derivative | Key Application(s) | Reference(s) |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Trimethylamine | N-(dodecyloxycarboxymethyl)-N,N,N-trimethyl ammonium chloride | Biocides, Fungicides | ias.ac.in |

| Gemini Surfactant | N,N,N′,N′-tetramethylethylenediamine | 1,2-ethane bis (dimethyl 2-(dodecyloxy)-2-oxoethyl ammonium chloride) | High-efficiency surfactants, Corrosion inhibitors | nih.govbu.edu.eg |

| Betaine (Zwitterionic) | Trimethylamine | Dodecyl betainate | Pharmaceutical carriers, Personal care | google.com |

Biochemical and Environmental Transformations of Dodecyl Chloroacetate

Enzymatic Degradation Pathways of Chloroacetate (B1199739) Esters

The enzymatic degradation of dodecyl chloroacetate is initiated by the cleavage of its ester bond, followed by the removal of the chlorine atom from the resulting chloroacetic acid. This process involves a sequence of specialized enzymes, each playing a critical role in the detoxification and metabolism of this halogenated ester.

Esterases (EC 3.1.1.1) are a class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. While they are known to hydrolyze a wide range of esters, their substrate preference typically leans towards those with short-chain acyl groups. The enzymatic hydrolysis of an ester bond is a critical first step in the degradation of compounds like this compound, breaking them down into an alcohol and a carboxylic acid. In the case of this compound, this reaction would yield dodecanol (B89629) and chloroacetic acid.

While specific studies on the esterase-mediated hydrolysis of this compound are not extensively documented, the general mechanism for carboxylesterases involves a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate/glutamate residues, located within a hydrophobic pocket of the enzyme. This catalytic triad facilitates the hydrolysis of the ester bond, a process that does not require cofactors or metal ions. The substrate specificity of esterases is a key factor, with most exhibiting higher activity towards esters with shorter alkyl chains (≤ C8).

The efficiency of esterase-catalyzed hydrolysis can be influenced by various factors, including temperature and pH. For instance, studies on similar compounds, such as chloromethyl dichloroacetate, have shown complex temperature dependencies for hydrolysis. While the primary mode of action for esterases is hydrolysis, under conditions of low water activity, they can also catalyze esterification and transesterification reactions.

Cutinases (EC 3.1.1.74) are versatile enzymes that exhibit both lipase (B570770) and esterase characteristics. They are adept at hydrolyzing a broad spectrum of substrates, including the ester bonds found in both aliphatic and aromatic polyesters. This capability makes them highly relevant for the degradation of long-chain esters like this compound. Cutinases are particularly effective at breaking down cutin, a natural polyester (B1180765) composed of long-chain hydroxy fatty acids (typically C16 or C18), which are structurally analogous to the dodecyl portion of this compound.

One of the key features of cutinases is their ability to act on both soluble and insoluble substrates without significant interfacial activation, a characteristic that distinguishes them from many lipases. The active site of a cutinase, which contains a serine-histidine-aspartate catalytic triad, is more exposed, allowing it to accommodate a variety of ester substrates. Research has demonstrated that cutinases can efficiently hydrolyze various synthetic polyesters, such as poly(butylene succinate) (PBS) and poly(ethylene terephthalate) (PET). sonar.chfrontiersin.org

The hydrolytic activity of cutinases results in the release of the constituent monomers of the polyester. For example, the degradation of PET by cutinases yields terephthalic acid and mono(2-hydroxyethyl) terephthalate. sonar.ch By analogy, the action of cutinase on this compound would be expected to cleave the ester bond, releasing dodecanol and chloroacetic acid. The broad substrate specificity of cutinases, encompassing various fatty acid monoesters with acyl chain lengths from C2 to C18, further supports their potential role in the degradation of long-chain chloroacetate esters. frontiersin.org

Dehalogenases are a group of enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification and biodegradation of halogenated organic compounds. muni.cz These enzymes are found in a variety of microorganisms and play a crucial role in the bioremediation of environments contaminated with these persistent pollutants. The activity of dehalogenases on compounds like chloroacetate, which would be released from the hydrolysis of this compound, is a key component of their complete mineralization.

Haloalkane dehalogenases (EC 3.8.1.5), for instance, are known to act on a range of halogenated alkanes, converting them into the corresponding alcohols, halides, and protons. muni.cz Some dehalogenases have been found to be active on long-chain haloaliphatic compounds, including 1-bromohexadecane (B154569) and 1-chlorohexadecane, indicating their potential to act on substrates with long alkyl chains. uni-konstanz.de The dehalogenation process is often hydrolytic and can occur under both aerobic and anaerobic conditions. uni-konstanz.de

The table below summarizes the different types of dehalogenation processes catalyzed by these enzymes.

| Dehalogenation Type | Reaction Mechanism |

| Hydrolytic Dehalogenation | Replacement of a halogen atom with a hydroxyl group from water. |

| Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom. |

| Oxygenolytic Dehalogenation | Incorporation of oxygen into the substrate, leading to halogen removal. |

| Dehydrohalogenation | Elimination of a hydrogen and a halogen atom to form a double bond. |

The cleavage of the carbon-chlorine bond by dehalogenases typically proceeds through a nucleophilic substitution mechanism. In the case of hydrolytic dehalogenases, this involves an SN2 reaction where a nucleophilic residue in the enzyme's active site attacks the carbon atom bonded to the chlorine. muni.cz This leads to the formation of a covalent alkyl-enzyme intermediate and the displacement of the chloride ion. The intermediate is then hydrolyzed by a water molecule, regenerating the active site and releasing the corresponding alcohol.

For haloacid dehalogenases, which would act on the chloroacetate product of this compound hydrolysis, the mechanism is similar. An active-site carboxylate group, typically from an aspartate residue, performs a nucleophilic attack on the α-carbon of the chloroacetate. This results in the formation of an ester intermediate and the release of a chloride ion. Subsequent hydrolysis of this ester intermediate yields glycolate (B3277807) and regenerates the enzyme.

Dehalogenase Enzymes in Halogenated Compound Transformation

Microbial Bioremediation Strategies for Halogenated Compounds

The microbial bioremediation of halogenated compounds is a promising approach for the cleanup of contaminated environments. This process relies on the metabolic activities of microorganisms to transform toxic halogenated substances into less harmful compounds. The degradation of complex molecules like this compound in the environment is often carried out by microbial communities rather than single species.

While specific studies on bacterial consortia for the degradation of this compound are limited, research on the bioremediation of other chlorinated compounds, particularly chloroaromatics, provides valuable insights. Bacterial consortia are often more effective at degrading complex pollutants than individual strains because they can carry out a wider range of metabolic activities. nih.gov In a consortium, different species can work synergistically, with the metabolic products of one organism serving as the substrate for another.

For the degradation of chloroaromatic compounds, two primary strategies are employed by bacteria: the removal of chlorine substituents directly from the aromatic ring or after the ring has been cleaved. The initial step often involves either hydrolytic, oxygenolytic, or reductive dechlorination. For instance, the degradation of chlorophenols can be initiated by hydroxylating the aromatic ring, which is then followed by ring cleavage. nih.gov

In the context of this compound, a bacterial consortium could potentially carry out the complete mineralization of the compound. One group of bacteria might possess esterases or cutinases to hydrolyze the ester bond, releasing dodecanol and chloroacetate. Another group of bacteria within the consortium could then utilize the dodecanol as a carbon source, while a third group, equipped with dehalogenases, would detoxify the chloroacetate by cleaving the carbon-chlorine bond. This division of labor allows for the efficient breakdown of the parent compound into benign end products.

Aerobic and Anaerobic Degradation Processes of Halogenated Compounds

Halogenated aliphatic compounds are of significant environmental concern due to their widespread use and potential for contamination of soil, groundwater, and surface water. taylorfrancis.com Their breakdown in the environment occurs through both aerobic (oxygen-present) and anaerobic (oxygen-absent) microbial processes.

Under aerobic conditions, haloacetic acids (HAAs) are typically biodegraded through a hydrolysis-oxidation pathway. cabidigitallibrary.org This process begins with a crucial dehalogenation step, where the halogen atom is replaced by a hydroxyl group, a reaction catalyzed by enzymes known as halocarboxylic acid dehalogenases. cabidigitallibrary.org The resulting intermediate, glycolic acid, is a less toxic compound that can readily enter general metabolic pathways and be mineralized. cabidigitallibrary.org Bacterial enrichment cultures have demonstrated the ability to aerobically biodegrade various HAAs, converting the carbon primarily to carbon dioxide (CO2) with a small amount incorporated into biomass. nih.gov

In anaerobic environments, a different primary degradation mechanism known as reductive dechlorination is often observed. This process has been noted for compounds like pentachlorophenol (B1679276) (PCP), where chlorine atoms are sequentially removed and replaced by hydrogen atoms. For instance, studies on anaerobic sewage sludge have shown the transformation of PCP into various tetrachlorophenols (TeCPs) and trichlorophenols (TCPs). researchgate.net Similarly, anaerobic bacterial consortia can de-O-methylate and dechlorinate chlorinated aromatic compounds like chloroguaiacols and chlorocatechols. researchgate.net While some halogenated compounds like chloroform (B151607) can be degraded anaerobically, others, such as trichloroethylene (B50587) and tetrachloroethylene, have shown resistance to degradation under these conditions in certain studies. elsevierpure.com The specific pathway and efficiency of degradation depend heavily on the compound's structure, the microbial populations present, and the prevailing environmental conditions. ecetoc.orgnih.gov

Immobilized Microorganisms for Enhanced Bioremediation

Bioremediation, which harnesses microbial metabolism to break down pollutants, can be significantly enhanced by immobilizing the microorganisms. nih.gov This technique involves attaching or entrapping microbial cells within or on a solid support matrix, which can accelerate the formation of biofilms. mdpi.com Bacteria within biofilms or microcolonies exhibit significant advantages over their free-floating, planktonic counterparts, particularly in harsh, contaminated environments. nih.govmdpi.com

The immobilization matrix provides a protective barrier, increasing the microorganisms' resilience to toxic concentrations of pollutants and adverse environmental conditions such as fluctuations in pH and temperature. mdpi.comnih.gov This enhanced stability and survival allows the bacteria a longer period to acclimatize and maintain their degradative activities. mdpi.com Furthermore, immobilization can facilitate higher cell densities at the contamination site, leading to more rapid degradation rates. mdpi.com Another key advantage is the potential for easy recovery and reuse of the immobilized biocatalysts, which can improve the cost-effectiveness and efficiency of the cleanup process. nih.gov By providing this physical support, bioremediation strategies can be more robust and effective, potentially reducing the need for preliminary physicochemical treatments that are often required to lower high initial contaminant concentrations. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Stability & Protection | The matrix acts as a protective shield against harsh environmental conditions (e.g., pH, temperature) and high pollutant toxicity. | mdpi.comnih.gov |

| Increased Cell Density | Allows for a higher concentration of active microorganisms at the target site, potentially increasing degradation rates. | mdpi.com |

| Improved Survival and Efficacy | Facilitates the formation of robust biofilms, which have advantages over planktonic bacteria in surviving and adapting to contaminated environments. | nih.govmdpi.com |

| Reusability | Immobilized bacteria or enzymes can often be recovered from the reaction media and reused, making the process more cost-effective. | nih.gov |

| Accelerated Bioremediation | Porous carriers can speed up the degradation rate and enhance the survivability of the bacteria. | mdpi.com |

Environmental Fate and Transformation Studies of Chloroacetate Compounds

Biodegradation Pathways and Kinetics

The biodegradation of this compound is expected to begin with the hydrolysis of its ester bond, yielding dodecanol and chloroacetic acid. The subsequent fate of the compound is then dictated by the degradation of chloroacetic acid, also known as monochloroacetic acid (MCAA). The primary biodegradation pathway for MCAA under aerobic conditions involves enzymatic dehalogenation. cabidigitallibrary.org This critical step is performed by halocarboxylic acid dehalogenase enzymes, which cleave the carbon-chlorine bond and substitute the chlorine atom with a hydroxyl group. cabidigitallibrary.org This reaction transforms the toxic chloroacetic acid into glycolic acid, a compound that is readily integrated into central metabolic pathways and subsequently mineralized to carbon dioxide and water. cabidigitallibrary.org

The kinetics of this degradation can be influenced by the concentration of the compound. Studies investigating the biodegradation of haloacetic acids (HAAs) have often employed pseudo-first-order kinetic models to describe their degradation rates at concentrations relevant to environmental systems. nih.gov For example, microbial cultures enriched from wastewater activated sludge have been shown to effectively degrade MCAA. nih.gov In one study, a culture enriched on MCAA degraded both MCAA and monobromoacetic acid (MBAA), demonstrating the capacity of microbial consortia to handle different halogenated compounds. nih.gov

| Compound | Pseudo-First Order Rate Constant (L(mg protein)⁻¹ d⁻¹) | Concentration Range Tested | Reference |

|---|---|---|---|

| Monochloroacetic Acid (MCAA) | 1.06 x 10⁻² | 10⁻⁵ to 2 mM | nih.gov |

| Monobromoacetic Acid (MBAA) | 1.13 x 10⁻² | 10⁻⁵ to 2 mM | nih.gov |

Environmental Impact Assessment of Chemical Synthesis Processes

In response to these challenges, there is a growing effort to develop more environmentally benign or "green" synthesis routes. scielo.br One such approach involves replacing conventional catalysts with eco-friendly alternatives. For instance, the use of water-tolerant Lewis acids like lanthanum dodecyl sulfate (B86663) (LDDS) has been shown to be highly effective for the synthesis of isopropyl chloroacetate. scielo.br This catalyst exhibits high activity, is reusable for multiple cycles, and the process avoids the generation of problematic wastewater, aligning with the principles of green chemistry. scielo.br Similarly, sodium dodecyl sulfate (SDS) has been used as an effective catalyst for producing ethyl chloroacetate, achieving high yields while minimizing environmental issues. researchgate.net Life cycle assessments (LCA) of chemical production processes are crucial tools for identifying the main sources of environmental impacts, which often relate to energy use and waste generation from starting materials, solvents, and catalysts. researchgate.net

Persistence and Transformation in Environmental Compartments

Persistence is defined as the propensity of a substance to remain in the environment before being transformed by biotic or abiotic processes. ecetoc.org For compounds like this compound, persistence is not a fixed property but is dependent on a combination of the molecule's intrinsic chemical properties and the specific conditions of the environmental compartment (e.g., soil, water, air) it enters. ecetoc.org Key factors influencing its fate include temperature, pH, and the presence and activity of competent microbial populations. ecetoc.org

Once released, this compound would partition between different environmental media. Given its structure, which includes a long alkyl chain, sorption to soil and sediment particles is a likely process, which can reduce its bioavailability in the water column. up.pt The primary transformation process for this compound is expected to be biodegradation. cabidigitallibrary.orgnih.gov As discussed, this would involve initial hydrolysis of the ester followed by microbial degradation of the resulting chloroacetic acid. cabidigitallibrary.org Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis, can also contribute to the transformation of chemicals in the environment, particularly in surface waters and the atmosphere. up.ptecetoc.org However, for many organic compounds, microbially-mediated transformation is considered the most significant degradation pathway in soil and water. ecetoc.org Chemicals that resist these degradation processes can persist for long periods, potentially leading to long-term environmental contamination. up.ptepa.gov

Future Directions and Emerging Research Avenues

Advancements in Sustainable Synthesis and Green Chemistry for Dodecyl Chloroacetate (B1199739)

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for chloroacetate esters. While traditional synthesis often relies on conventional acid catalysts that can generate significant waste, modern approaches are exploring eco-friendly alternatives. A key area of advancement is the use of novel catalysts that are efficient, reusable, and operate under milder conditions.

One promising avenue is the application of surfactant-type catalysts and water-tolerant Lewis acids. For instance, research on similar, shorter-chain chloroacetate esters has demonstrated the high efficacy of catalysts like sodium dodecyl sulfate (B86663) (SDS) and lanthanum dodecyl sulfate (LDDS) in esterification reactions. researchgate.netscielo.br These catalysts have shown potential to achieve high conversion rates for isopropyl chloroacetate, suggesting their applicability for the synthesis of dodecyl chloroacetate. scielo.br Such methods align with the principles of green chemistry by minimizing waste and avoiding harsh reagents. scielo.br

Another approach involves the use of continuous-flow reactors, which offer better control over reaction parameters, improved safety for handling energetic intermediates, and can lead to higher yields compared to batch processes. rsc.org This methodology is atom-economical and reduces the need for extensive purification steps, further enhancing its environmental credentials. rsc.org

Table 1: Comparison of Catalysts in Chloroacetate Ester Synthesis

| Catalyst Type | Example(s) | Key Advantages | Esterification Yield/Conversion | Reference |

|---|---|---|---|---|

| Surfactant-mediated Catalyst | Sodium Dodecyl Sulfate (SDS) | Environmentally friendly, high yield, aqueous media | 97.1% (for Ethyl Chloroacetate) | researchgate.net |

| Water-tolerant Lewis Acid | Lanthanum Dodecyl Sulfate (LDDS) | High catalytic activity, environmentally benign | 98.3% (for Isopropyl Chloroacetate) | scielo.br |

| Conventional Brønsted Acids | p-Toluene Sulfonic Acid | Effective | Comparable to SDS | researchgate.net |

Future research will likely focus on adapting these green methodologies specifically for the industrial-scale production of this compound, optimizing reaction conditions, and exploring an even wider range of solid acid catalysts and biocatalysts to further improve sustainability.

Exploration of Novel Applications for this compound Derivatives in Emerging Technologies

The unique bifunctional nature of this compound—possessing a long lipophilic alkyl chain and a reactive chloroacetyl group—makes it a versatile building block for creating novel molecules with tailored properties. Research is beginning to explore the potential of its derivatives in various high-tech fields.

The long dodecyl chain imparts surfactant-like properties, suggesting potential applications in the formulation of specialized emulsions, nanoparticles, or as surface-modifying agents. The reactive C-Cl bond allows for the straightforward introduction of other functional groups, opening pathways to synthesize a wide array of derivatives. These derivatives could find use as:

Advanced Biocides and Antifouling Agents: By attaching specific antimicrobial moieties, novel compounds could be developed for specialized applications where controlled release and targeted activity are crucial.

Phase-Transfer Catalysts: The amphiphilic character of certain derivatives could be harnessed to create efficient phase-transfer catalysts for facilitating reactions between immiscible phases, a key process in green chemistry.

Functional Monomers: Incorporation of this compound derivatives into polymers could introduce specific functionalities, such as hydrophobicity, reactivity for cross-linking, or sites for further chemical modification, leading to the development of smart materials or specialized coatings.

Precursors for Ionic Liquids: The chloroacetate group can be a precursor for quaternization reactions to form quaternary ammonium (B1175870) salts, a class of compounds that includes ionic liquids with potential uses as green solvents or electrolytes.

While direct research into these emerging applications for this compound is still in its nascent stages, the foundational chemistry suggests a rich field for future exploration.

Integration of Advanced Computational and Experimental Methodologies in this compound Research

Modern research increasingly relies on a synergistic approach combining computational modeling and advanced experimental techniques to accelerate discovery and deepen understanding. This integration is proving invaluable in the study of compounds like this compound.

Computational Approaches: In silico methods, such as molecular docking and quantum mechanics calculations, are being used to predict the interactions of haloacetate-metabolizing enzymes, like dehalogenases, with their substrates. frontiersin.org These computational tools can help elucidate reaction mechanisms, predict the biodegradability of this compound and its derivatives, and guide the engineering of more efficient enzymes for bioremediation purposes. frontiersin.org For example, computational studies can assess the stability and pollutant degradation potential of enzymes from various organisms, providing a roadmap for selecting the best candidates for practical applications. frontiersin.org

Advanced Experimental Methodologies: Sophisticated analytical techniques are crucial for characterizing this compound and its transformation products.

Chromatography and Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry-Time of Flight (LC-MS-TOF) and High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying metabolites during biodegradation studies. mdpi.commdpi.com

Spectroscopic Methods: Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of synthesized derivatives and to characterize materials where these compounds are incorporated. mdpi.com

Reactive Distillation: For synthesis, advanced process engineering techniques like reactive distillation are being simulated and experimentally verified to optimize the production of chloroacetate esters, leading to higher purity and more efficient processes. researchgate.net

The continued integration of these powerful computational and experimental tools will be essential for designing novel derivatives with desired properties and for fully understanding the lifecycle of this compound in various systems. researchgate.nethyphadiscovery.com

Deeper Understanding of Biochemical and Environmental Pathways for Chloroacetate Biotransformation

Understanding the fate of this compound in the environment is critical. Research in this area focuses on the biotransformation of the chloroacetate moiety, which is the more biologically active part of the molecule following the likely initial hydrolysis of the ester bond.

The biodegradation of haloacetic acids (HAAs), including chloroacetic acid, is primarily a microbial process. cabidigitallibrary.orgnih.gov The key initial step in the aerobic biodegradation pathway is a dehalogenation reaction catalyzed by enzymes known as haloacid dehalogenases. cabidigitallibrary.orgmdpi.com This enzymatic action replaces the chlorine atom with a hydroxyl group, converting the toxic chloroacetate into glycolic acid. cabidigitallibrary.org Glycolic acid is a common biological intermediate that can be readily mineralized by microorganisms into carbon dioxide and water. cabidigitallibrary.orgoecd.org

Table 2: Key Stages in the Aerobic Biotransformation of the Chloroacetate Moiety

| Stage | Description | Key Enzymes Involved | Primary Product | Reference |

|---|---|---|---|---|

| Initial Hydrolysis (Postulated) | Cleavage of the ester bond in this compound. | Esterases | Dodecanol (B89629) and Chloroacetic acid | researchgate.net |

| Dehalogenation | Replacement of the chlorine atom with a hydroxyl group. | Haloacid Dehalogenases | Glycolic acid and Chloride ion | cabidigitallibrary.orgmdpi.com |

| Mineralization | Entry of glycolic acid into general metabolic pathways. | Various metabolic enzymes | Carbon Dioxide and Water | cabidigitallibrary.org |

Studies have identified various bacteria, such as species of Afipia and Methylobacterium, that are capable of degrading chloroacetates. nih.gov The rate of this biodegradation can be influenced by environmental factors like pH, temperature, and the presence of other organic matter. frontiersin.orgoecd.org While monochloroacetic acid is generally considered to be biodegradable, the rate can vary significantly, with some studies showing degradation over several days. oecd.orgnih.gov

Future research aims to identify a wider range of microorganisms and enzymes involved in this process, characterize their genetic and biochemical pathways in greater detail, and understand the factors that control the rate and extent of degradation in complex environmental matrices like soil and water systems. researchgate.net This knowledge is crucial for assessing the environmental impact of this compound and for developing effective bioremediation strategies.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling dodecyl chloroacetate in laboratory settings?

- Methodological Guidance :

- Use closed systems or localized exhaust ventilation to minimize inhalation risks .

- Wear nitrile or neoprene gloves (tested against EN 374 standards) and safety goggles; avoid skin contact .

- Install emergency safety showers and eyewash stations near workspaces .

- Store away from ignition sources due to flammability risks observed in structurally similar esters (e.g., ethyl chloroacetate) .

Q. How can researchers characterize the structural and physical properties of this compound?

- Methodological Guidance :

- Spectroscopy : Use NMR (¹H/¹³C) to confirm ester linkage and alkyl chain configuration. Compare with databases like NIST Chemistry WebBook for validation .

- Chromatography : Employ reverse-phase HPLC with acetonitrile/water mobile phases (adjusted with chloroacetic acid for polarity) to assess purity .

- Thermal Analysis : Determine melting/boiling points via differential scanning calorimetry (DSC), noting gaps in existing data for related compounds .

Q. What synthetic routes are viable for this compound?

- Methodological Guidance :

- Adapt esterification protocols from sodium chloroacetate reactions (e.g., reacting chloroacetyl chloride with dodecanol under anhydrous conditions) .

- Optimize pH (neutral to slightly basic) and temperature (25–40°C) to minimize side reactions, as seen in magnesium chloroacetate synthesis .

- Monitor reaction progress via FTIR for carbonyl (C=O) and C-Cl bond formation .

Advanced Research Questions

Q. How do alkyl chain length and steric effects influence the hydrolytic degradation of chloroacetate esters?

- Methodological Guidance :

- Compare degradation kinetics of this compound with shorter-chain analogs (e.g., ethyl or methyl derivatives) using hydrolytic dehalogenases (e.g., Rsc1362 or PA0810) .

- Table 1 : Kinetic parameters for chloroacetate degradation by selected enzymes:

| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) |

|---|---|---|---|

| Rsc1362 | Chloroacetate | 0.12 | 4.5 |

| PA0810 | Chloroacetate | 1.8 | 0.3 |

| Bpro0530 | Fluoroacetate | 2.1 | 0.05 |

- Use molecular dynamics simulations to analyze steric hindrance from the dodecyl chain on enzyme active sites .

Q. Can photoredox catalysis be applied to degrade this compound in environmental samples?

- Methodological Guidance :

- Design micellar systems with sodium dodecyl sulfate (SDS) to compartmentalize reactions, mimicking green-light-induced decomposition of chloroacetate using 3-aminoperylene photocatalysts .

- Monitor hydrated electron (eaq<sup>−</sup>) generation via transient absorption spectroscopy (λ = 700–800 nm) .

- Validate degradation efficiency using LC-MS to detect intermediate byproducts (e.g., acetate ions) .

Q. How can researchers resolve contradictions in substrate specificity data for chloroacetate-degrading enzymes?

- Methodological Guidance :

- Conduct pH-dependent activity assays (pH 5–9) to identify optimal conditions for enzyme-substrate binding .

- Use site-directed mutagenesis to probe active-site residues (e.g., aspartate/glutamate in PA0810) affecting catalytic efficiency .

- Cross-validate kinetic data with isothermal titration calorimetry (ITC) to measure binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.